Betnesol

Description

Properties

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODGRNSFPNSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859294 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Betamethasone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and mechanism of action of betamethasone (B1666872), a potent synthetic glucocorticoid. The information is intended for a scientific audience and is presented with a focus on core chemical data, experimental methodologies, and molecular pathways.

Chemical and Physical Properties

Betamethasone is a white to pale yellowish-white, odorless crystalline powder.[1][2][3] It is a fluorinated corticosteroid and a stereoisomer of dexamethasone, differing in the spatial configuration of the methyl group at the 16-position.[4][5] The core physicochemical properties of betamethasone are summarized below.

Table 1: Physicochemical Properties of Betamethasone

| Property | Value | Source(s) |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [6] |

| Chemical Formula | C₂₂H₂₉FO₅ | [1][6][7][8] |

| Molecular Weight | 392.46 g/mol | [8] |

| Melting Point | 231-240 °C (with decomposition) | [1][2][6] |

| Boiling Point | 568.2 ± 50.0 °C (Predicted) | [6][7] |

| Water Solubility | 66.5 mg/L (at 25 °C) | [6] |

| LogP (Octanol/Water) | 1.9 - 2.01 | [4][6] |

| pKa | 12.13 - 13.48 (Predicted) | [1][4] |

| Appearance | White to pale yellowish-white crystalline powder | [1][2][3] |

| UV/Vis (λmax) | 238 nm (in Methanol) | [3][9] |

Table 2: Solubility Profile of Betamethasone

| Solvent | Solubility Description | Source(s) |

| Water | Practically Insoluble | [1][2] |

| Methanol (B129727) | Sparingly Soluble | [2] |

| Ethanol (95%) | Sparingly Soluble | [1][2] |

| Acetone | Sparingly Soluble | [2][6] |

| 1,4-Dioxane | Sparingly Soluble | [2][6] |

| Chloroform (B151607) | Very Slightly Soluble | [2] |

| Diethyl Ether | Very Slightly Soluble | [2] |

| DMSO | ~30 mg/mL | [9] |

| Dimethylformamide | ~25 mg/mL | [9] |

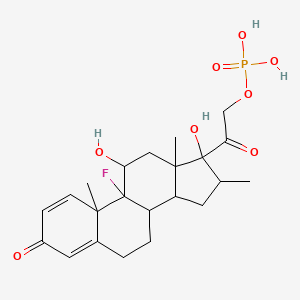

Chemical Structure

Betamethasone is a derivative of pregnane, a C21 steroid hydrocarbon. Its structure is characterized by a standard four-ring steroid nucleus (cyclopentanoperhydrophenanthrene). Key structural features include:

-

A fluorine atom at the 9α position, which significantly enhances its glucocorticoid activity.

-

A β-oriented methyl group at the 16 position, which minimizes mineralocorticoid activity.[4]

-

Hydroxyl groups at the 11β, 17α, and 21 positions.

-

Ketone groups at the 3 and 20 positions.

-

Double bonds between carbons 1 and 2, and 4 and 5 in the A-ring.

Caption: Figure 1: 2D Chemical Structure of Betamethasone.

Experimental Protocols

This section outlines the general methodologies used for determining the key physicochemical properties of corticosteroids like betamethasone.

3.1 Melting Point Determination The melting point is typically determined using the capillary method.

-

Sample Preparation: A small amount of dried, finely powdered betamethasone is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thiele tube with oil bath or an automated instrument).

-

Measurement: The temperature is raised at a controlled rate. The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid. For betamethasone, decomposition is often observed concurrently with melting.[1][2]

3.2 Solubility Determination A common method for determining the solubility of poorly water-soluble compounds like betamethasone is the shake-flask method.

-

Sample Preparation: An excess amount of betamethasone is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered to remove undissolved solid. The concentration of betamethasone in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

3.3 Infrared (IR) Spectrophotometry for Identification IR spectroscopy is used to confirm the identity of the compound by comparing its spectrum to that of a reference standard.

-

Sample Preparation: A small amount of dried betamethasone is intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk.[2][10]

-

Analysis: The KBr disk is placed in the sample holder of an IR spectrophotometer.

-

Interpretation: The resulting spectrum, which shows absorption bands corresponding to the molecule's functional groups, is compared with the reference spectrum of betamethasone. The two spectra must exhibit similar intensities of absorption at the same wave numbers for a positive identification.[2][10]

3.4 Purity Assessment by Thin-Layer Chromatography (TLC) TLC is a standard method for assessing the purity of betamethasone and detecting the presence of other related steroids.

-

Sample Application: A concentrated solution of betamethasone is spotted onto a TLC plate (e.g., silica (B1680970) gel). A standard solution of a known lower concentration is also spotted.

-

Development: The plate is placed in a developing chamber containing a suitable mobile phase, such as a chloroform and methanol mixture (9:1).[2][10] The solvent moves up the plate by capillary action, separating the components.

-

Visualization: After development, the plate is dried, and the spots are visualized, often by spraying with a reagent like alkaline blue tetrazolium TS.[10]

-

Analysis: The intensity of any secondary spots in the sample lane is compared to the spot from the standard solution to quantify impurities.

Mechanism of Action: Glucocorticoid Signaling

Betamethasone exerts its potent anti-inflammatory and immunosuppressive effects primarily through its action as a glucocorticoid receptor (GR) agonist.[6][11] The mechanism can be broadly divided into genomic and non-genomic pathways.

4.1 Genomic Pathway The primary, slower-acting genomic pathway involves the direct regulation of gene transcription.

-

Cellular Entry: Being lipophilic, betamethasone diffuses across the cell membrane into the cytoplasm.[11]

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs).[11][12]

-

Receptor Activation: This binding causes a conformational change in the GR, leading to the dissociation of the HSPs.[12]

-

Nuclear Translocation: The activated betamethasone-GR complex translocates into the nucleus.[11][13]

-

Gene Regulation: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding modulates the transcription of target genes.[11][12]

-

Transactivation: It increases the transcription of anti-inflammatory genes, such as those coding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes.[11]

-

Transrepression: It decreases the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1, suppressing the production of cytokines, interleukins, and tumor necrosis factor-alpha (TNF-α).[12][13]

-

4.2 Non-Genomic Pathway Betamethasone can also elicit more rapid effects through non-genomic pathways that do not involve gene transcription. These actions are mediated by membrane-bound receptors and interactions with intracellular signaling cascades, leading to rapid modulation of T-cell and other immune cell activity.[6]

Caption: Figure 2: Genomic Signaling Pathway of Betamethasone.

References

- 1. Betamethasone | 378-44-9 [chemicalbook.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. guidechem.com [guidechem.com]

- 4. Betamethasone [sitem.herts.ac.uk]

- 5. Betamethasone - Wikipedia [en.wikipedia.org]

- 6. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Betamethasone CAS#: 378-44-9 [m.chemicalbook.com]

- 8. synthetic (organic), ≥98%, corticosteroid, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 12. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

A Technical Guide to the Anti-inflammatory Mechanism of Action of Betamethasone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamethasone (B1666872) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy stems from its action as a corticosteroid hormone receptor agonist, modulating gene expression and interfering with key inflammatory signaling cascades.[2][3] This document provides an in-depth technical overview of the molecular mechanisms by which betamethasone exerts its anti-inflammatory effects, focusing on glucocorticoid receptor signaling, the inhibition of pro-inflammatory transcription factors, and its impact on downstream inflammatory mediators. Quantitative data, experimental protocols, and detailed signaling pathway diagrams are provided to offer a comprehensive resource for research and development professionals.

Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The primary mechanism of betamethasone is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR).[4] This binding event induces a conformational change in the GR, leading to the dissociation of a chaperone protein complex (containing heat shock proteins like Hsp90 and Hsp70) and exposing a nuclear localization signal. The activated betamethasone-GR complex then translocates into the nucleus.[4][5]

Inside the nucleus, the complex modulates gene expression through two principal, well-documented mechanisms: transactivation and transrepression .[1]

Transactivation: Upregulation of Anti-inflammatory Genes

In the transactivation pathway, the betamethasone-GR complex homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][6] This binding recruits coactivator proteins and the general transcription machinery, leading to the increased transcription of anti-inflammatory genes. A key example is the upregulation of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2 (PLA2).[4][6] The inhibition of PLA2 is a critical anti-inflammatory step, as it blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids.[7] In this pathway, the monomeric betamethasone-GR complex does not directly bind to DNA. Instead, it physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][7] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][6] This dual action of boosting anti-inflammatory proteins while suppressing pro-inflammatory ones is central to betamethasone's potent therapeutic effect.[4]

Caption: Betamethasone's genomic mechanism via GR-mediated transactivation and transrepression.

Inhibition of Key Pro-inflammatory Signaling Pathways

Beyond the core GR mechanism, betamethasone's anti-inflammatory effects are bolstered by its interference with other critical signaling cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (like TNF-α or LPS) trigger the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[8][9]

Betamethasone inhibits the NF-κB pathway through at least two mechanisms:

-

Direct Protein-Protein Interaction (Transrepression): As described previously, the activated GR monomer directly binds to the p65 subunit of NF-κB, preventing it from binding to DNA.[6][10]

-

Upregulation of IκBα: The activated GR can transactivate the gene for IκBα.[8] The resulting increase in IκBα protein enhances the sequestration of NF-κB in the cytoplasm, effectively acting as a powerful negative feedback loop on NF-κB activation.[8]

Recent studies on dental pulp stem cells (DPSCs) demonstrated that betamethasone significantly decreases the expression of pro-inflammatory cytokines and mediators in response to LPS.[11] This effect was shown to occur through the blockade of NF-κB activation, evidenced by reduced phosphorylation of the p65 subunit and its exclusion from the nucleus.[11]

Caption: Betamethasone inhibits NF-κB via direct transrepression and upregulation of IκBα.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[12] Glucocorticoids, including betamethasone, can inhibit MAPK signaling, primarily through the GR-dependent induction of MAPK Phosphatase-1 (MKP-1), also known as DUSP1.[13][14] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, particularly p38 and JNK.[15] By increasing the expression and decreasing the degradation of MKP-1, betamethasone effectively dampens these pro-inflammatory signaling cascades.[14] This inhibition of MAPK activity contributes to the destabilization of pro-inflammatory mRNAs (like COX-2) and repression of AP-1 activity.[13][14]

Quantitative Data Summary

While specific binding affinities and IC50 values for betamethasone can vary depending on the cell type and experimental conditions, the following table summarizes representative quantitative data found in the literature.

| Parameter | Value/Effect | Cell Type/Model | Citation |

| NF-κB Inhibition | Significant decrease in p-p65 expression and nuclear translocation. | LPS-stimulated Dental Pulp Stem Cells (DPSCs) | [11] |

| Pro-inflammatory Cytokine Expression | Significant decrease in mRNA and protein levels of IL-1β, IL-6, TNF-α. | LPS-stimulated Dental Pulp Stem Cells (DPSCs) | [11] |

| Pro-inflammatory Mediator Expression | Significant decrease in COX-2 and iNOS mRNA expression. | LPS-stimulated Dental Pulp Stem Cells (DPSCs) | [11] |

| Gene Regulation | Stronger transcriptional response (induced and repressed genes) compared to corticosterone. | Fetal Rat Lung Fibroblasts | [16] |

| Transactivation vs. Transrepression | Full transrepression agonistic activity. | CV-1 cells with human or rat GR | [17] |

| Transactivation Potency | Full transactivation agonistic activity. | CV-1 cells with human GR | [17] |

Detailed Experimental Protocols

This section provides an example of a typical methodology used to investigate the anti-inflammatory effects of betamethasone, based on protocols described in the cited literature.[11]

Protocol: Investigating Betamethasone's Effect on LPS-Stimulated DPSCs

Objective: To determine the anti-inflammatory mechanism of betamethasone on lipopolysaccharide (LPS)-stimulated human dental pulp stem cells (DPSCs).

1. Cell Culture:

-

Human DPSCs are cultured in α-MEM supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells from passages 3-5 are used for experiments.

2. Treatment Protocol:

-

DPSCs are seeded in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

-

Cells are pre-treated with a specific concentration of betamethasone (e.g., 1 μg/L) for 2 hours.

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 mg/L from E. coli O111:B4) for a designated time (e.g., 24 hours for cytokine analysis, 30 minutes for signaling protein phosphorylation).

-

Control groups include untreated cells, cells treated with betamethasone alone, and cells treated with LPS alone. An NF-κB inhibitor group (e.g., Bay 11-7082) can be included for comparison.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA is synthesized from 1 μg of total RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green master mix on a real-time PCR system.

-

Relative gene expression of target genes (e.g., IL-1β, IL-6, TNF-α, COX-2, iNOS) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

4. Western Blot for Protein Expression and Phosphorylation:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Membranes are incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Immunofluorescence for Protein Localization:

-

Cells are grown on glass coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

-

After blocking with goat serum, cells are incubated with a primary antibody against the target protein (e.g., p65) overnight.

-

Cells are then incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are captured using a fluorescence or confocal microscope.

Caption: Workflow for analyzing betamethasone's anti-inflammatory effects in vitro.

Conclusion

The anti-inflammatory mechanism of betamethasone is a multi-faceted process centered on its interaction with the glucocorticoid receptor. Through the genomic pathways of transactivation and transrepression, betamethasone orchestrates a powerful anti-inflammatory response by upregulating anti-inflammatory proteins and, more significantly, repressing the activity of key pro-inflammatory transcription factors like NF-κB and AP-1. Its ability to induce inhibitors of the MAPK pathway further solidifies its role in suppressing inflammatory cascades. This comprehensive, multi-pronged approach at the molecular level explains its high potency and broad utility in treating a wide range of inflammatory and autoimmune conditions. A thorough understanding of these pathways is critical for the continued development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Betamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 5. What is Betamethasone used for? [synapse.patsnap.com]

- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity and Kinetics of Betamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of betamethasone (B1666872) to the glucocorticoid receptor (GR). It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the molecular interactions that underpin the therapeutic effects of this potent synthetic corticosteroid. This document synthesizes available data on binding affinity and kinetics, details common experimental methodologies, and visualizes key pathways and processes.

Introduction to Betamethasone and the Glucocorticoid Receptor

Betamethasone is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon binding, the betamethasone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the observed physiological responses. Understanding the precise binding affinity and kinetics of this interaction is paramount for optimizing drug design, predicting clinical efficacy, and minimizing adverse effects.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids like betamethasone involves a series of well-defined molecular events. Initially, in its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[2] The binding of a glucocorticoid ligand, such as betamethasone, induces a conformational change in the GR, leading to the dissociation of this chaperone complex.[1] This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate into the nucleus.[1]

Once in the nucleus, the betamethasone-GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating the transcription of anti-inflammatory proteins.[1][3]

-

Transrepression: The monomeric GR complex can interact with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[3]

These genomic actions, occurring over hours, are responsible for the majority of the therapeutic effects of glucocorticoids. Additionally, rapid, non-genomic effects have also been described, which are mediated by membrane-bound GRs or interactions with other signaling molecules in the cytoplasm.[3][4]

Betamethasone-GR Binding Affinity and Kinetics

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

While direct, absolute Kd values for betamethasone are not consistently reported across the literature, its high potency is well-established. Comparative studies often use dexamethasone (B1670325) as a reference. Some studies suggest that the binding affinities of betamethasone and dexamethasone to the glucocorticoid receptor are similar. For context, the Kd for dexamethasone has been reported to be in the low nanomolar range. One study indicated a Kd of approximately 5.7 to 6.7 nmol/L for dexamethasone binding to human mononuclear leukocytes.[4] Another source suggests a Kd of around 5 nM for dexamethasone at 37°C.[1]

The table below summarizes the available quantitative data for betamethasone and related glucocorticoids.

| Compound | Parameter | Value | Cell/System | Reference |

| Betamethasone | IC50 | ~10-100 nM (inferred) | Human Lymphocytes | [5] |

| Betamethasone Valerate | IC50 | 5 nM | Human Epidermis | [6] |

| Dexamethasone | Kd | 5.7 - 6.7 nM | Human Mononuclear Leukocytes | [4] |

| Dexamethasone | Kd | ~5 nM | (Model assumption at 37°C) | [1] |

| Dexamethasone | Kd | ~1 nM | (Homogenized cells at 0°C) | [1] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a specific biological response and can be influenced by experimental conditions. They are a measure of functional potency and are related to, but not identical to, the Kd.

Experimental Protocols for Determining Binding Parameters

The binding affinity and kinetics of betamethasone for the GR can be determined using several established experimental techniques. The most common are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay (Competitive Binding)

This is a widely used method to determine the binding affinity of an unlabeled ligand (like betamethasone) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of betamethasone for the glucocorticoid receptor.

Materials:

-

Source of glucocorticoid receptors (e.g., cell lysates, purified receptor)

-

Radiolabeled ligand (e.g., [3H]-dexamethasone)

-

Unlabeled betamethasone

-

Assay buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and fluid

Methodology:

-

Receptor Preparation: Prepare a homogenate or lysate from cells or tissues expressing the glucocorticoid receptor. Determine the protein concentration of the preparation.

-

Assay Setup: In a multi-well plate, set up a series of reactions containing a fixed concentration of the receptor preparation and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Competition: Add increasing concentrations of unlabeled betamethasone to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of betamethasone. Plot the specific binding as a function of the log of the betamethasone concentration to generate a competition curve. The IC50 (the concentration of betamethasone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing data on both the affinity and the kinetics of the interaction.

Objective: To determine the kon, koff, and Kd of betamethasone for the glucocorticoid receptor.

Materials:

-

SPR instrument and sensor chip (e.g., CM5 chip)

-

Purified glucocorticoid receptor

-

Betamethasone solution

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Methodology:

-

Ligand Immobilization: The purified glucocorticoid receptor (the ligand) is immobilized onto the surface of the SPR sensor chip.

-

Analyte Injection: A solution of betamethasone (the analyte) at various concentrations is flowed over the sensor chip surface.

-

Association Phase: The binding of betamethasone to the immobilized GR is monitored in real-time as an increase in the SPR signal (measured in response units, RU). This phase provides data to calculate the kon.

-

Dissociation Phase: The betamethasone solution is replaced with running buffer, and the dissociation of the betamethasone-GR complex is monitored as a decrease in the SPR signal. This phase provides data to calculate the koff.

-

Regeneration: The sensor chip surface is washed with a regeneration solution to remove all bound betamethasone, preparing it for the next injection cycle.

-

Data Analysis: The sensorgrams (plots of RU versus time) are fitted to various binding models to determine the kon, koff, and subsequently the Kd (koff/kon).

Relationship Between Binding Kinetics and Affinity

The kinetic parameters, kon and koff, are intrinsically linked to the equilibrium dissociation constant, Kd. This relationship is fundamental to understanding the dynamics of drug-receptor interactions.

Conclusion

Betamethasone is a high-potency glucocorticoid that exerts its therapeutic effects through binding to the glucocorticoid receptor and subsequent modulation of gene expression. While precise kinetic constants for betamethasone are not widely published, its strong binding affinity is evident from its low nanomolar potency in functional assays. The experimental protocols detailed in this guide, namely competitive radioligand binding assays and surface plasmon resonance, provide robust methods for quantifying the binding affinity and kinetics of betamethasone and other glucocorticoids. A thorough understanding of these binding parameters is essential for the continued development of novel glucocorticoid receptor modulators with improved therapeutic profiles. Further research to elucidate the specific kinetic signature of betamethasone would provide valuable insights into its prolonged duration of action and clinical efficacy.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relative immunosuppressive potency of therapeutic corticosteroids measured by whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Genesis of a Potent Anti-Inflammatory Agent: A Technical History of Betamethasone

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Betamethasone (B1666872), a potent synthetic glucocorticoid, represents a significant milestone in the therapeutic application of corticosteroids. Its development in the mid-20th century marked a pivotal advancement in the management of a wide array of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, history, and development of betamethasone, with a focus on the scientific underpinnings of its creation. For researchers, scientists, and drug development professionals, this document details the key experiments, quantitative comparisons, and molecular pathways that define this influential therapeutic agent.

A Historical Trajectory of Corticosteroid Development

The journey to betamethasone began with foundational research into the hormones of the adrenal cortex. In the 1930s, the first clinical evidence emerged that extracts from animal adrenal glands could treat adrenal failure in humans.[1][2] By 1940, it was understood that these extracts contained steroids with two distinct categories of effects: those that regulate salt and water retention (mineralocorticoids) and those that counteract inflammation and shock (glucocorticoids).[2] A critical breakthrough occurred in 1948 when Philip Hench and Edward Kendall at the Mayo Clinic administered cortisone (B1669442) to a patient with rheumatoid arthritis, resulting in a dramatic improvement in her condition.[2][3] This success spurred a wave of research to synthesize more potent and safer corticosteroids.

The 1950s saw the introduction of several synthetic steroids.[2] A significant advance came from the Schering Corporation, where researchers, including Arthur Nobile, successfully used microbial oxidation to convert cortisone and hydrocortisone (B1673445) into prednisone (B1679067) and prednisolone, respectively.[4] These new compounds exhibited enhanced anti-inflammatory activity with reduced mineralocorticoid side effects. This era of intense research and development set the stage for the creation of even more potent corticosteroids, leading directly to the discovery of betamethasone.

Betamethasone was first synthesized in the late 1950s, with a patent filed in 1958 and its approval for medical use in the United States in 1961.[5] It was developed through research at both the Schering Corporation and Merck, who synthesized its diastereomer, dexamethasone (B1670325), around the same time.[6] The key structural modification in betamethasone, the introduction of a methyl group at the 16β position of the steroid nucleus, was a strategic chemical alteration aimed at further enhancing anti-inflammatory potency while minimizing the undesirable salt-retaining effects of earlier corticosteroids.

The Molecular Mechanism of Betamethasone Action

Betamethasone exerts its potent anti-inflammatory and immunosuppressive effects by mimicking the action of endogenous cortisol and binding to the glucocorticoid receptor (GR).[7] The betamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: The activated GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. A key protein upregulated through this pathway is lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Transrepression: More significantly for its anti-inflammatory effects, the betamethasone-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting these factors, betamethasone suppresses the expression of a wide range of pro-inflammatory cytokines (e.g., interleukins, TNF-alpha), chemokines, and adhesion molecules. This broad suppression of inflammatory signaling pathways leads to reduced recruitment and activation of immune cells at sites of inflammation.

Quantitative Comparison of Corticosteroid Potency and Receptor Affinity

The development of betamethasone was driven by the need for increased anti-inflammatory potency and reduced mineralocorticoid side effects. The following tables summarize key quantitative data comparing betamethasone to other corticosteroids.

Table 1: Relative Anti-Inflammatory and Mineralocorticoid Potency

| Corticosteroid | Relative Anti-Inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Triamcinolone | 5 | 0 |

| Betamethasone | 25-30 | 0 |

| Dexamethasone | 25-30 | 0 |

Data compiled from multiple sources.

Table 2: Glucocorticoid Receptor (GR) Binding Affinity

| Corticosteroid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) |

| Hydrocortisone | 10 |

| Prednisolone | 20 |

| Betamethasone | 100-125 |

| Dexamethasone | 100 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

Note: RBA values can vary between studies depending on the assay conditions.[8]

Experimental Protocols for Assessing Anti-Inflammatory Activity

The anti-inflammatory potency of betamethasone and other corticosteroids was established through various preclinical assays. Below are the methodologies for two key experiments.

1. Rat Cotton Pellet Granuloma Assay

This assay is a model of chronic inflammation used to evaluate the anti-proliferative effects of anti-inflammatory drugs.

-

Procedure:

-

Male Wistar rats (150-200g) are anesthetized.

-

Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the dorsal region.

-

The test compound (e.g., betamethasone) or vehicle is administered systemically (e.g., orally or subcutaneously) daily for a set period (typically 7 days).

-

On day 8, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

-

The wet weight of the granuloma is recorded.

-

The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

-

The anti-inflammatory effect is calculated as the percentage inhibition of the granuloma formation (both wet and dry weight) compared to the vehicle-treated control group.[9]

-

2. Mouse Croton Oil-Induced Ear Edema Assay

This is a model of acute inflammation used to assess the topical anti-inflammatory activity of corticosteroids.

-

Procedure:

-

An irritant solution is prepared containing croton oil in a suitable solvent (e.g., acetone).

-

The test compound (e.g., betamethasone) is dissolved in the irritant solution at various concentrations.

-

A fixed volume of the solution (e.g., 20 µL) is applied to the inner surface of the right ear of a mouse. The left ear serves as a control and receives the vehicle only.

-

After a specific time period (typically 4-6 hours), the mice are euthanized.

-

A standard-sized circular punch biopsy is taken from both the treated and control ears.

-

The biopsies are weighed immediately.

-

The anti-inflammatory effect is determined by the reduction in the weight difference between the treated and control ear punches compared to the group treated with the irritant alone.[10]

-

The Chemical Synthesis of Betamethasone

The synthesis of betamethasone is a complex multi-step process that has been refined over the years. The original syntheses in the late 1950s were significant achievements in steroid chemistry. A key step in the synthesis is the introduction of the 16β-methyl group. While specific, detailed protocols from the original discovery are proprietary, the general approach involves the modification of a pregnane (B1235032) steroid precursor.

A representative synthetic approach might involve the following key transformations:

-

Starting Material: A readily available steroid, such as a derivative of hydrocortisone or prednisolone, serves as the starting material.

-

Introduction of the 16β-Methyl Group: This is a crucial and stereochemically challenging step. One method involves the reaction of a 16-unsaturated steroid with a methylating agent, such as a Grignard reagent, in the presence of a copper catalyst.[11]

-

Formation of the D-ring Side Chain: The dihydroxyacetone side chain at C17 is constructed.

-

Modifications to the A, B, and C Rings: This includes the introduction of the 9α-fluoro group and the creation of the 1,4-diene in the A-ring, which are characteristic features of potent corticosteroids.

Conclusion

The discovery and development of betamethasone were born out of a systematic and innovative period of steroid chemistry and pharmacology. The strategic molecular modifications that led to its synthesis resulted in a highly potent anti-inflammatory agent with a favorable safety profile compared to its predecessors. For today's researchers, the story of betamethasone serves as a compelling case study in rational drug design and the enduring impact of foundational scientific research on clinical medicine. The detailed understanding of its mechanism of action, coupled with robust preclinical evaluation, paved the way for its widespread and effective use in a multitude of inflammatory conditions.

References

- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invent.org [invent.org]

- 5. Betamethasone - Wikipedia [en.wikipedia.org]

- 6. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianjpr.com [asianjpr.com]

- 11. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacological Profile of Different Betamethasone Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of various betamethasone (B1666872) esters, focusing on their physicochemical properties, pharmacokinetics, pharmacodynamics, and clinical applications. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction to Betamethasone and its Esters

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is a derivative of prednisolone (B192156) and is used to manage a variety of inflammatory and autoimmune conditions.[1][2] To modulate its physicochemical properties, such as lipophilicity and duration of action, betamethasone is often esterified at the C17 and/or C21 positions. These esters, including betamethasone dipropionate, betamethasone valerate (B167501), and betamethasone acetate (B1210297), exhibit distinct pharmacological profiles that influence their therapeutic efficacy and suitability for different clinical applications.[1]

The esterification of the betamethasone molecule alters its solubility, partitioning behavior, and rate of hydrolysis, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Understanding these differences is crucial for the rational design and selection of the most appropriate betamethasone ester for a specific therapeutic indication and formulation.

Physicochemical Properties of Betamethasone Esters

The chemical structure and ester linkages significantly influence the physicochemical properties of betamethasone esters, which are critical determinants of their formulation characteristics and biological performance. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Betamethasone and its Esters

| Property | Betamethasone | Betamethasone Dipropionate | Betamethasone Valerate |

| Molecular Formula | C22H29FO5 | C28H37FO7 | C27H37FO6 |

| Molecular Weight ( g/mol ) | 392.5[1] | 504.6[3] | 476.6[4] |

| Melting Point (°C) | 178[1] | 178[5] | - |

| LogP (Octanol/Water Partition Coefficient) | 1.94 | 3.9 | 3.637[6] |

| Water Solubility | Insoluble[5] | Practically insoluble[5] | - |

| Appearance | White to cream white odorless crystalline powder[7] | White to creamy white, odorless crystalline powder[8] | - |

Pharmacological Profile

The pharmacological profile of betamethasone esters is characterized by their pharmacokinetic and pharmacodynamic properties. These properties determine the onset, intensity, and duration of their therapeutic effects.

Pharmacokinetics

The pharmacokinetic parameters of betamethasone esters vary depending on the specific ester, the formulation, and the route of administration. Table 2 summarizes key pharmacokinetic parameters for different betamethasone esters.

Table 2: Pharmacokinetic Parameters of Betamethasone Esters

| Parameter | Betamethasone Phosphate (B84403) (IV) | Betamethasone (from Phosphate IV) | Betamethasone Acetate/Phosphate (IM) |

| Half-life (t½) | 4.7 min[9] | 6.5 h[9] | 12.92 hours[10] |

| Time to Peak Plasma Concentration (Tmax) | - | 10-36 min[9] | - |

| Clearance (CL/F) | - | - | 17.70 L/h (in pre-eclampsia)[11] |

| Area Under the Curve (AUC0-∞) | - | - | 97.96 ng/h/mL[10] |

Betamethasone phosphate is a water-soluble ester that is rapidly hydrolyzed to the active betamethasone moiety after administration.[9] In contrast, less soluble esters like betamethasone acetate provide a more prolonged release and duration of action.[10]

Pharmacodynamics

The primary mechanism of action of betamethasone esters involves their interaction with glucocorticoid receptors (GRs). This interaction modulates gene expression, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[3][4]

The binding of a betamethasone ester (after hydrolysis to betamethasone) to the cytosolic glucocorticoid receptor initiates a cascade of events, as depicted in the following signaling pathway diagram.

Caption: Glucocorticoid receptor signaling pathway.

The anti-inflammatory potency of betamethasone esters is a critical factor in their clinical efficacy. This potency is often assessed using the vasoconstrictor assay, which measures the skin blanching effect of topical corticosteroids. The potency of different esters can be compared to hydrocortisone, as shown in Table 3.

Table 3: Relative Anti-inflammatory Potency of Betamethasone Esters

| Corticosteroid | Potency Class | Relative Potency (Compared to Hydrocortisone=1) |

| Hydrocortisone | Low | 1 |

| Betamethasone Valerate | Potent | 100-150[12] |

| Betamethasone Dipropionate | Potent | 100-150[12] |

| Augmented Betamethasone Dipropionate | Super-potent | >150 |

Note: The potency can be influenced by the vehicle and concentration.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of betamethasone esters.

Vasoconstrictor Assay

This assay is a standard method for determining the topical anti-inflammatory potency of corticosteroids.[14][15]

Caption: Experimental workflow for the Vasoconstrictor Assay.

Detailed Methodology:

-

Subject Selection: Enroll healthy adult volunteers with no history of skin diseases or allergies to the test components.

-

Site Demarcation: Mark out multiple, uniform (e.g., 1 cm²) application sites on the volar aspect of the forearms.

-

Product Application: Apply a precise and standardized amount (e.g., 10 µL) of the betamethasone ester formulation and a vehicle control to the designated sites in a randomized and blinded manner.

-

Occlusion: Cover each application site with an occlusive dressing to enhance penetration. The duration of occlusion is typically between 6 and 16 hours.[15]

-

Removal and Cleaning: After the specified occlusion period, remove the dressings and gently clean the application sites to remove any residual formulation.

-

Assessment: At predetermined time points (e.g., 2, 4, and 6 hours after removal), a trained and blinded observer assesses the degree of vasoconstriction (skin blanching) at each site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).[16]

-

Data Analysis: The blanching scores are statistically analyzed to compare the potency of the different betamethasone ester formulations.

Glucocorticoid Receptor Binding Assay

This in vitro assay measures the affinity of betamethasone esters for the glucocorticoid receptor.[17]

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., Tris-HCl with additives). Prepare solutions of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and a range of concentrations of the unlabeled betamethasone ester.

-

Incubation: In a multi-well plate, incubate a source of glucocorticoid receptors (e.g., purified recombinant human GR or a cell lysate) with a fixed concentration of the radiolabeled glucocorticoid and varying concentrations of the unlabeled betamethasone ester. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled glucocorticoid).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.

-

Quantification: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled betamethasone ester. The concentration that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[18]

In Vitro Skin Permeation Study

This assay evaluates the percutaneous absorption and skin penetration of betamethasone esters from different formulations using Franz diffusion cells.[19][20][21][22][23]

Caption: Experimental workflow for an in vitro skin permeation study.

Detailed Methodology:

-

Skin Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin, which is a good model for human skin). Prepare full-thickness or dermatomed skin sections.[19]

-

Franz Diffusion Cell Setup: Mount the skin membrane between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment. Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain the temperature at 32°C to simulate physiological conditions.

-

Application of Formulation: Apply a precise amount of the betamethasone ester formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals over a period of 24-48 hours, withdraw aliquots of the receptor fluid and replace with fresh, pre-warmed receptor fluid.

-

Sample Analysis: At the end of the experiment, dismount the skin. The amount of betamethasone ester that has permeated into the receptor fluid is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[8][24][25][26][27] The amount of drug retained in different skin layers (stratum corneum, epidermis, dermis) can also be determined after extraction.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.

Clinical Applications and Efficacy

Different betamethasone esters are formulated for various clinical applications, primarily in dermatology, to treat inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[2][28][29] The choice of ester and vehicle is determined by the severity and location of the condition.

-

Betamethasone Dipropionate: Often formulated in higher potency preparations for more severe dermatoses.[30][31] Augmented formulations of betamethasone dipropionate are considered super-potent.

-

Betamethasone Valerate: Typically found in medium to high potency formulations and is effective for a wide range of corticosteroid-responsive dermatoses.[2][28][29]

Clinical trials have demonstrated the efficacy of various betamethasone ester formulations in reducing the signs and symptoms of inflammatory skin diseases, including erythema, scaling, and pruritus.[28][29][30][31]

Conclusion

The pharmacological profile of betamethasone is significantly influenced by esterification. Betamethasone dipropionate and valerate are the most commonly used esters, each offering a distinct balance of potency and duration of action. A thorough understanding of their physicochemical properties, pharmacokinetics, and pharmacodynamics, as determined by the experimental protocols outlined in this guide, is essential for the development of safe and effective dermatological therapies. This technical guide provides a foundational resource for scientists and researchers working to advance the field of corticosteroid development and application.

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 6. Betamethasone-17-valerate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. karger.com [karger.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 13. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 14. academic.oup.com [academic.oup.com]

- 15. gmp-compliance.org [gmp-compliance.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. support.nanotempertech.com [support.nanotempertech.com]

- 19. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. researchmgt.monash.edu [researchmgt.monash.edu]

- 23. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]

- 24. scispace.com [scispace.com]

- 25. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. | Semantic Scholar [semanticscholar.org]

- 27. scispace.com [scispace.com]

- 28. Efficacy and Tolerability of Prednisolone Acetate 0.5% Cream Versus Betamethasone Valerate 0.1% Cream in Cortisosensitive Dermatosis | Clinical Research Trial Listing [centerwatch.com]

- 29. A Randomized Controlled Clinical Trial Assessing the Effect of Betamethasone Valerate 0.12% Foam on the Short-Term Treatment of Stasis Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 30. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Efficacy, Safety, and Potency of Betamethasone Dipropionate Spray 0.05%: A Treatment for Adults with Mild-to-moderate Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Formula and Stereoisomerism of Betamethasone

This technical guide provides a comprehensive overview of the molecular formula, stereochemical properties, and analytical methodologies pertaining to betamethasone (B1666872). Designed for researchers, scientists, and professionals in drug development, this document details the structural complexities and experimental considerations crucial for the study and application of this potent synthetic corticosteroid.

Molecular Identity and Physicochemical Properties

Betamethasone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. Its chemical identity is defined by a specific molecular formula and a complex three-dimensional structure. The fundamental physicochemical data for betamethasone are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₉FO₅ | [1][2][3][4] |

| Molecular Weight | 392.46 g/mol | [1][2] |

| CAS Registry Number | 378-44-9 | [2][3] |

| IUPAC Name | (11β,16β)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | [2][3] |

Various derivatives of betamethasone are also synthesized for different pharmaceutical applications, such as Betamethasone Acetate (B1210297) (C₂₄H₃₁FO₆) and Betamethasone 17-Valerate (C₂₇H₃₇FO₆), which have different molecular formulas and weights.[5][]

Stereoisomerism of Betamethasone

The biological activity of betamethasone is intrinsically linked to its precise stereochemistry. The molecule possesses a rigid steroid nucleus with multiple chiral centers, leading to a high degree of stereoisomerism.

Betamethasone has eight defined stereocenters within its steroidal framework.[1][7] The specific spatial arrangement of substituents at these centers is critical for its potent glucocorticoid receptor binding and subsequent pharmacological activity. The established stereochemical configuration is detailed in the table below.

For steroids, the stereochemistry is typically described using the α/β notation. Substituents below the plane of the ring system are denoted as 'α' (dashed bonds in structural drawings), while those above the plane are 'β' (wedged bonds).

| Chiral Center | Configuration | Description |

| C-8 | β | The bond projects above the plane of the steroid nucleus. |

| C-9 | α | The fluorine atom is positioned below the plane. |

| C-10 | β | The methyl group (C-19) is above the plane. |

| C-11 | β | The hydroxyl group is crucial for glucocorticoid activity and is positioned above the plane. |

| C-13 | β | The methyl group (C-18) is above the plane. |

| C-14 | α | The hydrogen atom is below the plane. |

| C-16 | β | The methyl group is above the plane. This configuration distinguishes betamethasone from its diastereomer, dexamethasone. |

| C-17 | α | The side chain at C-17 is oriented below the plane. |

Note: The specific R/S assignments for each chiral center are complex to determine without detailed analysis but the α/β notation is the standard convention in steroid chemistry.

Betamethasone is a diastereomer of dexamethasone. The two molecules are identical except for the stereochemistry at the C-16 position.[4] In betamethasone, the methyl group at C-16 is in the beta (β) position (pointing up), whereas in dexamethasone, it is in the alpha (α) position (pointing down).[4] This single stereochemical difference influences the biological activity and metabolic profile of the two drugs.

During the manufacturing process of betamethasone, other structurally related isomers can be formed as impurities.[4] Spectroscopic studies have identified isomers such as 8α-fluoro-11β,17α,21-trihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione, which result from rearrangements during synthesis.[8] The identification and control of these isomers are critical for ensuring the purity and safety of the final drug product.

The structural complexity of betamethasone is captured by various chemical identifiers, which encode its stereochemistry.

| Identifier Type | Value | Source(s) |

| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(--INVALID-LINK--O)F)C | [4] |

| InChI | InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | [1][4] |

| InChIKey | UREBDLICKHMUKA-DVTGEIKXSA-N | [1][4] |

Experimental Protocols for Synthesis and Stereochemical Analysis

The synthesis and analysis of betamethasone require precise control and sophisticated analytical techniques to ensure the correct stereochemical outcome.

The synthesis of betamethasone is a multi-step process that starts from a steroid precursor, such as 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD).[9][10] Key strategic steps include:

-

Stereoselective Introduction of Functional Groups : The process involves the controlled introduction of the 16β-methyl group and the installation of the C-17 side chain.[10]

-

Fluorination : Selective fluorination at the 9α-position is a critical step for enhancing glucocorticoid activity.[5]

-

Hydroxylation : Introduction of hydroxyl groups at the 11β, 17α, and 21 positions is essential for biological function.[5]

-

Dehydrogenation : A mild fermentation step is often employed to create the double bond in the A-ring (1,2-dehydrogenation), which is a more environmentally friendly alternative to chemical oxidation.[10]

The overall synthesis requires rigorous control of reaction conditions to maintain the desired stereochemistry at all chiral centers.[5]

Confirming the absolute and relative stereochemistry of betamethasone and its related isomers requires a combination of advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR techniques are paramount for structural elucidation. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to determine spatial relationships between protons and between protons and fluorine atoms, which allows for the unambiguous assignment of stereochemistry (e.g., α vs. β configurations).[8][11]

-

X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of a crystalline molecule. It provides unequivocal proof of the absolute configuration of each stereocenter by mapping the electron density of the atoms in space.[8]

-

Mass Spectrometry (MS) : While standard MS does not typically distinguish between stereoisomers, advanced techniques like ion mobility mass spectrometry can separate isomers.[12] Furthermore, tandem MS (MS/MS) with collision-induced dissociation (CID) can sometimes produce fragment patterns that are unique to specific regioisomers or stereoisomers, aiding in their identification in complex mixtures.[13][14]

-

Voltammetric Methods : Electrochemical techniques, such as square wave voltammetry, have been developed for the simultaneous determination of steroid isomers in samples.[15] These methods rely on differences in the electrochemical behavior of the isomers.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Schematic of Betamethasone structure with its eight chiral centers marked in red.

Caption: Workflow for the synthesis and stereochemical analysis of Betamethasone.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Betamethasone [webbook.nist.gov]

- 3. Betamethasone [webbook.nist.gov]

- 4. Betamethasone [sitem.herts.ac.uk]

- 5. Betamethasone acetate [sitem.herts.ac.uk]

- 7. GSRS [precision.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrochemical investigations of corticosteroid isomers--testosterone and epitestosterone and their simultaneous determination in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Betamethasone on Gene Transcription and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872), a potent synthetic glucocorticoid, exerts profound effects on cellular function by modulating gene transcription and subsequent protein synthesis. Its therapeutic efficacy, particularly its anti-inflammatory and immunosuppressive actions, is rooted in its ability to interact with the glucocorticoid receptor (GR) and orchestrate a complex program of gene activation and repression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying betamethasone's effects, detailing the signaling pathways involved, presenting quantitative data on its impact on gene and protein expression, and outlining key experimental protocols for its study.

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Betamethasone's primary mechanism of action is through the genomic pathway, a process that involves the modulation of gene expression.[1] Upon entering the cell, this lipophilic molecule binds to the cytosolic glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex, dimerization, and translocation into the nucleus.[3]

Once in the nucleus, the activated GR dimer can influence gene transcription in two principal ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction typically leads to the recruitment of coactivator proteins and the initiation of transcription, resulting in the increased synthesis of specific proteins. A key example of a transactivated gene is FKBP5, which is involved in a negative feedback loop regulating GR sensitivity.[4][5]

-

Transrepression: The anti-inflammatory effects of betamethasone are largely mediated by transrepression. In this process, the activated GR does not directly bind to DNA but rather interacts with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[6][7] By physically interacting with these factors, the GR prevents their binding to DNA and the subsequent transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[6][7]

While the genomic pathway is the primary mode of action, some rapid effects of corticosteroids may be mediated through non-genomic pathways involving membrane-bound receptors and second messenger systems.[1]

Key Signaling Pathways Modulated by Betamethasone

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is central to the action of betamethasone. The following diagram illustrates the key steps from ligand binding to the regulation of gene expression.

Inhibition of NF-κB and AP-1 Signaling Pathways

Betamethasone's potent anti-inflammatory effects are primarily achieved through the inhibition of the NF-κB and AP-1 signaling pathways. These transcription factors are central to the expression of a wide array of pro-inflammatory genes.

Data Presentation: Quantitative Effects on Gene and Protein Expression

The following tables summarize the quantitative changes in gene and protein expression observed in various experimental models following betamethasone treatment.

Table 1: Betamethasone-Induced Changes in Gene Expression (mRNA Levels)

| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change | Method | Reference |

| Tgm2 | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | 17.1 | qPCR | [8] |

| Crispld2 | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | 12.9 | qPCR | [8] |

| Kdr | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | 29.7 | qPCR | [8] |

| Hif3a | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | 5.0 | qPCR | [8] |

| Has2 | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | -3.3 | qPCR | [8] |

| Plk2 | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | -4.0 | qPCR | [8] |

| Gad1 | NIT-1 (mouse beta-cell line) | 0.1 µM Betamethasone | Upregulated (Log2 FC > 0) | qRT-PCR | [9] |

| Ccl2 | NIT-1 (mouse beta-cell line) | 0.1 µM Betamethasone | Upregulated (Log2 FC > 0) | qRT-PCR | [9] |

| Cd44 | NIT-1 (mouse beta-cell line) | 0.1 µM Betamethasone | Downregulated (Log2 FC < 0) | qRT-PCR | [9] |

| SP-B | Human Type II Pneumocytes | 10⁻⁷ M Betamethasone, 48h | Dose-dependent increase | RT-PCR | [10] |

| c-jun | AtT-20 (corticotrope cells) | Dexamethasone (B1670325) | Transient downregulation | Northern Blot | [11] |

| c-fos | AtT-20 (corticotrope cells) | Dexamethasone pre-treatment | Attenuated CRF stimulation by 25% | Northern Blot | [11] |

Table 2: Betamethasone-Induced Changes in Protein Synthesis and Activity

| Protein/Molecule | Cell/Tissue Type | Treatment Conditions | Change in Level/Activity | Method | Reference |

| Lipocortin-1 (Annexin A1) | Human BAL Fluid | Corticosteroid treatment | Increased | Western Blot | [12] |

| IκB-α | Rat Mesangial Cells | Dexamethasone | 1.45-fold increase | Western Blot | [13] |

| TNF-α | Rat Brain | Topical Betamethasone | Reduced | ELISA | [1] |

| IL-1β | Rat Brain | Topical Betamethasone | Reduced | ELISA | [1] |

| IL-10 | Rat Brain | Topical Betamethasone | Increased | ELISA | [1] |

| IL-6 | Human Monocytes | Betamethasone | Reduced release | Not specified | [14] |

| Tgm2 | Fetal Rat Lung Fibroblasts | 100 nM Betamethasone, 6h | Strongly increased | Western Blot | [15] |

| NF-κB DNA Binding | Various cancer cell lines | Pre-treatment with NO-Cbl, then various agents | Inhibited | EMSA | [5] |

| AP-1 DNA Binding | AtT-20 (corticotrope cells) | Dexamethasone pre-treatment | Blunted CRF-stimulated binding | EMSA | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of betamethasone on gene transcription and protein synthesis.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of betamethasone.

Detailed Methodologies

This protocol is for the analysis of mRNA expression levels of target genes.[16][17][18]

-

RNA Isolation:

-

Harvest cells or tissues and immediately lyse them in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Extract total RNA using a silica-based column kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

-

Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.

-

Add a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing SYBR Green master mix (or a probe-based master mix), forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and the diluted cDNA template.

-

Perform the qPCR in a real-time PCR instrument with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Include a melting curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

-

-

Data Analysis:

-